3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
“3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of trifluoromethyl and isopropyl groups in the structure suggests potential pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common method includes:
Condensation Reaction: Starting with the condensation of an aldehyde, a β-keto ester, and ammonia or an amine to form the dihydropyridine ring.
Substitution Reaction: Introducing the trifluoromethyl group via nucleophilic substitution.
Esterification: Forming the dicarboxylate ester groups under acidic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification: Using techniques like crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, trifluoromethylating agents.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Modified dihydropyridine compounds.
Substitution Products: Functionalized derivatives with varied pharmacological properties.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Calcium Channel Blockers: Potential use in cardiovascular research.
Enzyme Inhibition: Studied for inhibitory effects on specific enzymes.
Medicine
Antihypertensive Agents: Potential application in developing new antihypertensive drugs.
Anti-inflammatory Agents: Research into anti-inflammatory properties.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with calcium channels. The dihydropyridine ring structure allows it to bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and reduced blood pressure. The trifluoromethyl group enhances its binding affinity and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Used in the treatment of hypertension and angina.
Uniqueness
“3,5-DIMETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is unique due to the presence of the trifluoromethyl group, which can significantly enhance its pharmacological profile compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
dimethyl 1-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-11(2)23-9-14(17(24)26-3)16(15(10-23)18(25)27-4)12-5-7-13(8-6-12)19(20,21)22/h5-11,16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGOYTWCPNZOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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